molecular formula C12H22N2O2 B12938814 Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate

Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate

Cat. No.: B12938814
M. Wt: 226.32 g/mol
InChI Key: AODHHHHJHRBGHB-ZJUUUORDSA-N
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Description

Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate is a chemical compound that belongs to the class of pyrrolidines. This compound is characterized by the presence of a tert-butyl group, an amino group, and a cyclopropyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction.

    Addition of the Amino Group: The amino group is added through an amination reaction.

    Attachment of the tert-Butyl Group: The tert-butyl group is attached using a tert-butylating agent under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.

Scientific Research Applications

Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate is utilized in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Rel-tert-butyl (3R,4S)-3-hydroxy-4-methylpyrrolidine-1-carboxylate
  • Rel-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
  • Rel-tert-butyl ((3R,4S)-4-hydroxytetrahydrofuran-3-yl)carbamate

Uniqueness

Rel-tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl (3R,4S)-3-amino-4-cyclopropylpyrrolidine-1-carboxylate

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-9(8-4-5-8)10(13)7-14/h8-10H,4-7,13H2,1-3H3/t9-,10+/m1/s1

InChI Key

AODHHHHJHRBGHB-ZJUUUORDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)N)C2CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N)C2CC2

Origin of Product

United States

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